molecular formula C17H18ClNO B2802076 3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone CAS No. 477334-05-7

3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone

Cat. No.: B2802076
CAS No.: 477334-05-7
M. Wt: 287.79
InChI Key: YZFZTDYQRFKNPE-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone is an organic compound that features a complex structure with both chloro and methyl substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone typically involves the reaction of 3-chloro-4-methylaniline with 4-methylbenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylaniline: A precursor in the synthesis of the target compound.

    4-Methylbenzaldehyde: Another precursor used in the synthesis.

    3-Chloro-4-methylphenylboronic acid: A related compound with similar structural features.

Uniqueness

3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(3-chloro-4-methylanilino)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-12-3-6-14(7-4-12)17(20)9-10-19-15-8-5-13(2)16(18)11-15/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFZTDYQRFKNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-05-7
Record name 3-(3-CHLORO-4-METHYLANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE
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